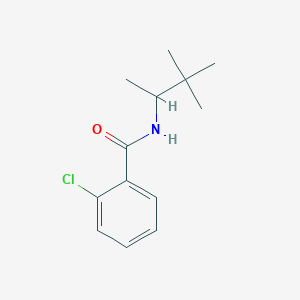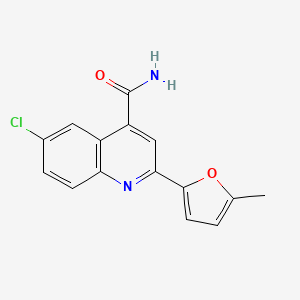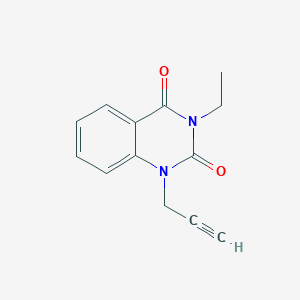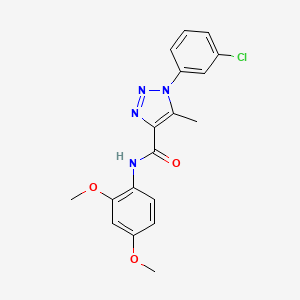
2-chloro-N-(1,2,2-trimethylpropyl)benzamide
Vue d'ensemble
Description
2-chloro-N-(1,2,2-trimethylpropyl)benzamide, also known as TCBZ, is a chemical compound that has been extensively studied for its potential use as an anthelmintic drug. TCBZ belongs to the benzimidazole family of compounds and has been shown to have potent activity against a wide range of parasitic worms.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1,2,2-trimethylpropyl)benzamide is not fully understood, but it is thought to involve the inhibition of microtubule polymerization in the parasites. This leads to the disruption of cellular processes and ultimately results in the death of the parasite.
Biochemical and Physiological Effects:
2-chloro-N-(1,2,2-trimethylpropyl)benzamide has been shown to have a number of biochemical and physiological effects on the parasites it targets. These include the disruption of energy metabolism, the inhibition of protein synthesis, and the disruption of cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-(1,2,2-trimethylpropyl)benzamide in lab experiments is its potent activity against a wide range of parasitic worms. This makes it a useful tool for studying the biology and physiology of these organisms. However, there are also some limitations to using 2-chloro-N-(1,2,2-trimethylpropyl)benzamide in lab experiments. For example, it may not be effective against all species of parasitic worms, and its mechanism of action is not fully understood.
Orientations Futures
There are a number of potential future directions for research on 2-chloro-N-(1,2,2-trimethylpropyl)benzamide. One area of interest is the development of new analogs of 2-chloro-N-(1,2,2-trimethylpropyl)benzamide that may have improved activity or selectivity against specific parasites. Another area of interest is the study of the mechanism of action of 2-chloro-N-(1,2,2-trimethylpropyl)benzamide and its potential interactions with other drugs. Finally, there is a need for further research on the safety and efficacy of 2-chloro-N-(1,2,2-trimethylpropyl)benzamide in both animals and humans.
Applications De Recherche Scientifique
2-chloro-N-(1,2,2-trimethylpropyl)benzamide has been extensively studied for its potential use as an anthelmintic drug. Anthelmintics are drugs that are used to treat infections caused by parasitic worms. 2-chloro-N-(1,2,2-trimethylpropyl)benzamide has been shown to have potent activity against a wide range of parasitic worms, including gastrointestinal nematodes, liver flukes, and lungworms.
Propriétés
IUPAC Name |
2-chloro-N-(3,3-dimethylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(13(2,3)4)15-12(16)10-7-5-6-8-11(10)14/h5-9H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQFDBFRIVRZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4720733.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)


![2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4720793.png)

![N-(4-acetylphenyl)-2-{[4-oxo-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4720797.png)

![4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B4720828.png)